molecular formula C26H22FNO6S B2868867 ethyl 3-[2-(4-ethoxybenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate CAS No. 1114658-18-2

ethyl 3-[2-(4-ethoxybenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate

Cat. No. B2868867
CAS RN: 1114658-18-2
M. Wt: 495.52
InChI Key: HKDAPVIYOPJODR-UHFFFAOYSA-N
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Description

Ethyl 3-[2-(4-ethoxybenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate is a chemical compound with the molecular formula C26 H22 F N O6 S . It has a molecular weight of 495.53 . The compound is achiral .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple functional groups. It includes ethoxybenzoyl and benzothiazinyl groups . The exact 3D structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .


Physical And Chemical Properties Analysis

The compound has a logP value of 4.7192 and a logD value of 4.7192 . It also has a polar surface area of 72.295 . These properties can give some insight into its solubility and permeability .

Scientific Research Applications

Fluorescence Applications

  • Blue Light Emitting Derivatives: The synthesis and fluorescence efficiency of certain derivatives, including those related to benzothiazin-4-yl benzoates, have been explored for their potential in emitting blue light, useful in optoelectronic devices and fluorescence microscopy (Mahadevan et al., 2014).

Mesomorphic Properties

  • Anticlinic Liquid Crystal Phases: The structure and mesomorphic behavior of fluorinated benzoate derivatives have been studied, showing variations in smectic phases based on the fluorine atoms' position and number, contributing to the understanding of liquid crystal displays and materials (C. D. Cruz et al., 2001).

Photopolymerization

  • Rapid Photopolymerization: Ethyl α-hydroxymethylacrylate benzoate ester derivatives, including fluorinated versions, have shown unexpectedly rapid photopolymerization rates. This is significant for developing efficient photocuring applications in coatings and thin films (Avci et al., 1996).

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. Further studies would be needed to determine how it interacts with biological systems .

Future Directions

The potential applications and future directions for this compound are not clear from the available information. It could potentially be of interest in various fields of research, but further studies would be needed to explore this .

properties

IUPAC Name

ethyl 3-[2-(4-ethoxybenzoyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-4-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FNO6S/c1-3-33-21-11-8-17(9-12-21)25(29)24-16-28(20-7-5-6-18(14-20)26(30)34-4-2)22-15-19(27)10-13-23(22)35(24,31)32/h5-16H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKDAPVIYOPJODR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC=CC(=C4)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FNO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3-[2-(4-ethoxybenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate

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